Nickel, bis(3,4-dichlorobenzoato)-

X-ray crystallography coordination chemistry metal–carboxylate bonding

Nickel, bis(3,4-dichlorobenzoato)- (CAS 15442-77-0), with molecular formula C₁₄H₆Cl₄NiO₄ and molecular weight 438.7 g/mol , is a Ni(II) carboxylate coordination compound formed from Ni²⁺ and two 3,4-dichlorobenzoate ligands. This compound serves as both a precursor for heterometallic cluster synthesis and a comparative benchmark within the first-row transition-metal benzoate series.

Molecular Formula C14H6Cl4NiO4
Molecular Weight 438.7 g/mol
CAS No. 15442-77-0
Cat. No. B232020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNickel, bis(3,4-dichlorobenzoato)-
CAS15442-77-0
SynonymsBis(3,4-dichlorobenzoic acid)nickel(II) salt
Molecular FormulaC14H6Cl4NiO4
Molecular Weight438.7 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)[O-])Cl)Cl.C1=CC(=C(C=C1C(=O)[O-])Cl)Cl.[Ni+2]
InChIInChI=1S/2C7H4Cl2O2.Ni/c2*8-5-2-1-4(7(10)11)3-6(5)9;/h2*1-3H,(H,10,11);/q;;+2/p-2
InChIKeyIFYJFYNTDJLOGB-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nickel Bis(3,4-dichlorobenzoate) [CAS 15442-77-0] – Scientific Selection Guide for Ni(II) Carboxylate Procurement


Nickel, bis(3,4-dichlorobenzoato)- (CAS 15442-77-0), with molecular formula C₁₄H₆Cl₄NiO₄ and molecular weight 438.7 g/mol , is a Ni(II) carboxylate coordination compound formed from Ni²⁺ and two 3,4-dichlorobenzoate ligands. This compound serves as both a precursor for heterometallic cluster synthesis and a comparative benchmark within the first-row transition-metal benzoate series. Unlike simple nickel acetate or halide salts, the presence of two electron-withdrawing chlorine substituents at the 3- and 4-positions of each benzoate ring modulates ligand-field strength, solubility, thermal decomposition pathway, and supramolecular assembly behavior [1][2]. These physicochemical features directly influence its suitability for applications in molecular magnetism, photoluminescent materials, and catalyst precursor design, making procurement decisions dependent on quantifiable differentiation from Co(II), Cu(II), and Zn(II) analogs as well as isomeric dichlorobenzoate variants.

Precursor Heterometallic Ni–Ln cluster synthesis with tunable topology
Benchmark Comparative studies across first-row transition metal benzoate series
Ligand effect 3,4-Cl₂ substitution modulates ligand field, solubility, and thermal behavior

Why Nickel Bis(3,4-dichlorobenzoate) Cannot Be Simply Replaced by Other Metal Dichlorobenzoates


Generic substitution of Ni(II) 3,4-dichlorobenzoate with its Co(II), Cu(II), or Zn(II) counterparts — or with Ni(II) carboxylates bearing different halogenation patterns — is not scientifically valid without re-optimization. Direct comparative studies demonstrate that the metal center identity governs coordination geometry, M–O bond lengths, thermal decomposition stoichiometry, and the final oxide product identity [1][2]. For example, Co(II) and Ni(II) 3,4-dichlorobenzoate tetrahydrates are isomorphous but exhibit measurably distinct M–O distances that affect ligand-field stabilization [2]. Furthermore, the halogen substitution position (3,4- vs. 2,4-dichloro vs. 4-chloro) critically influences solid-state packing, solubility, and thermal stability, as demonstrated across the broader metal benzoate literature [3]. The following quantitative evidence section details these specific, measurable differentiators that justify targeted procurement of the Ni(II) 3,4-dichlorobenzoate salt.

Metal center mismatch
Co, Cu, and Zn analogs yield different coordination geometries, decomposition products, and oxide identity; Ni(II) provides a predictable two-step path to NiO.
Isomeric substitution
2,4-Dichloro or 4-chloro isomers alter packing, solubility, and thermal stability due to steric and electronic differences; the 3,4-isomer enables distinct supramolecular assembly.
Ligand-field sensitivity
Shorter Ni–O bonds vs. Co shift ligand-field stabilization and ligand-exchange kinetics; direct replacement may impact application-specific performance.

Quantitative Differentiation Evidence for Nickel Bis(3,4-dichlorobenzoate) vs. Primary Comparators


Shorter Ni–O Bond Lengths vs. Isomorphous Co(II) Complex: X-ray Crystallographic Evidence

Single-crystal X-ray diffraction analysis of the isomorphous tetrahydrate complexes [M(3,4-DCB)₂·4H₂O] (M = Co, Ni) reveals systematically shorter metal–oxygen bond lengths for the Ni(II) complex compared to the Co(II) complex [1]. The M–O distances in the Ni(II) complex range from 2.039(3) Å to 2.111(3) Å, whereas the Co(II) complex exhibits M–O distances ranging from 2.050(2) Å to 2.148(2) Å. This represents a consistent shortening of approximately 0.01–0.04 Å per bond for Ni(II) relative to Co(II), consistent with the smaller ionic radius of Ni²⁺ (0.69 Å) vs. Co²⁺ (0.745 Å) in octahedral coordination. Both complexes crystallize in the monoclinic space group P2₁/c, with unit cell parameters a = 10.063(3) Å, b = 6.200(2) Å, c = 29.820(6) Å, β = 93.40(3)° for Ni(II) and a = 10.151(3) Å, b = 6.221(2) Å, c = 29.636(6) Å, β = 93.51(3)° for Co(II) [1].

Ni–O vs. Co–O bond length
Head-to-head
Ni–O: 2.039–2.111 Å
Co–O: 2.050–2.148 Å
Shorter bonds increase ligand-field stabilization
Isomorphous P2₁/c crystals, 293 K; Δ ~0.01–0.04 Å
X-ray crystallography coordination chemistry metal–carboxylate bonding isomorphous series

Two-Step Thermal Decomposition Pathway to NiO vs. Cu(II) Decomposition to Gaseous Products

Thermogravimetric analysis of the hydrated 3,4-dichlorobenzoate complexes reveals distinct thermal decomposition pathways depending on the metal center [1]. Under heating in air, the Ni(II) complexes lose all crystallization water in a single step, followed by thermal decomposition of the anhydrous carboxylate to yield NiO as the final solid residue. This two-step process (dehydration → decomposition to oxide) is also observed for Co(II) and Zn(II) complexes, which yield Co₃O₄ and ZnO, respectively. In contrast, the Cu(II) 3,4-dichlorobenzoate complex decomposes to gaseous products rather than a solid oxide residue, representing a fundamentally different decomposition outcome [1]. Additionally, the Zn(II) complex loses crystallization water in two distinct steps, whereas Ni(II), Co(II), and Cu(II) dehydrate in a single step [1].

Thermal decomposition pathway
Head-to-head
Ni: dehydration → NiO
Co: → Co₃O₄; Cu: → gaseous
Zn: two-step dehydr. → ZnO
Predictable NiO formation simplifies oxide purity control
TG-DTA in air; distinct residue identity per metal
thermal analysis decomposition metal oxide TG-DTA

Solubility Differentiation: Ni(II) 3,4-Dichlorobenzoate Aqueous Solubility vs. Co(II), Cu(II), and Zn(II) Analogs

The aqueous solubility of the Ni(II), Co(II), Cu(II), and Zn(II) 3,4-dichlorobenzoate complexes was systematically determined at 293 K [1]. While absolute solubility values are reported in the full text of the study, the comparative solubility ranking across the first-row transition metal series demonstrates that the Ni(II) complex exhibits a distinct solubility profile compared to the Co(II), Cu(II), and Zn(II) analogs [1]. These solubility differences arise from variations in lattice energy, hydration enthalpy, and metal–ligand bond strength, all of which are metal-center-dependent. The solubility data directly inform solvent selection for recrystallization, reaction medium choice for subsequent coordination chemistry, and environmental fate considerations.

Aqueous solubility (293 K)
Head-to-head
Distinct solubility profile vs. Co, Cu, Zn analogs
Metal-center-dependent solubility informs solvent selection
Quantitative ranking in Brzyska & Wolodkiewicz (1995)
aqueous solubility comparative solubility metal carboxylate solubility product

Structural Versatility in Heterometallic Cluster Formation: Ni(II) as a 3d Node for Ni–Ln Architectures

Solvothermal reactions of NiCl₂·6H₂O with 3,4-dichlorobenzoic acid (3,4-HDCB), 2,2′-bipyridine, and Ln(NO₃)₃·nH₂O yielded eight zero-dimensional Ni(II)-Ln(III) heterometallic complexes with three distinct cluster topologies [1]. The Ni(II) center demonstrates remarkable adaptability: complex 1 (NdNi₂) adopts a trinuclear cluster geometry, while complexes 2–8 (Ln₂Ni₂, Ln = Sm, Eu, Gd, Tb, Dy, Er, Yb) form tetranuclear clusters [1]. Critically, the coordination number of the Ln(III) ion within complexes 2–8 differs between the earlier lanthanides (Sm–Dy, complexes 2–6) and the later lanthanides (Er, Yb, complexes 7–8), demonstrating that the Ni(II)–3,4-DCB fragment acts as a flexible building block responsive to the lanthanide ionic radius [1]. The 3,4-dichloro substitution pattern on the benzoate ligand influences both the π–π stacking interactions that link adjacent clusters into 1D supramolecular chains and the overall photoluminescent and magnetic properties [1]. While direct quantitative magnetic and photoluminescent data for the Ni(II) building block alone are not isolated in this study, the ability to tune cluster nuclearity and topology via Ni(II) incorporation — in comparison to analogous Co(II)-based systems that yield Co₂Ln₂ clusters with 3,4-DCB reported in a separate study — constitutes a structural versatility differentiator relevant to crystal engineering.

Ni–Ln cluster topologies
Cross-study comparable
Trinuclear NdNi₂ and two tetranuclear Ln₂Ni₂ variants from Ni/3,4-DCB/2,2′-bpy
Ni(II) enables unique trinuclear architecture vs. Co(II) tetranuclear only
Solvothermal synthesis; cluster nuclearity tunable with Ln radius
heterometallic clusters Ni–Ln complexes crystal engineering supramolecular chemistry

Halogen Substituent Position Effect: 3,4-Dichloro vs. 2,4-Dichloro and 4-Chloro Isomers on Ni(II) Complex Properties

Comparative studies of Ni(II) complexes with isomeric dichlorobenzoate ligands reveal that the chlorine substitution position exerts a measurable influence on solid-state properties. Ni(II) complexes with 2,4-dichlorobenzoic acid have been prepared, and their IR spectra, X-ray diffractograms, water solubilities, and thermal decomposition profiles have been compared with the 3,4-dichloro analogs [1]. The 2,4-dichloro isomer introduces steric hindrance from the ortho-chlorine substituent, which alters the carboxylate coordination mode and disrupts the π–π stacking interactions observed in the 3,4-dichloro system. Similarly, Ni(II) 4-chlorobenzoate (mono-chloro analog) lacks the second electron-withdrawing chlorine, resulting in different electron density on the carboxylate group and consequently distinct metal–ligand bond properties [2]. These isomeric effects are not merely incremental; they can qualitatively alter the complex's ability to engage in supramolecular assembly and its thermal degradation pathway.

Isomeric Cl position effect
Class-level inference
3,4-Cl₂ vs. 2,4-Cl₂ vs. 4-Cl alter coordination mode, packing, and thermal stability
3,4-isomer required for established packing and thermal behavior
Ortho-Cl steric effect disrupts π–π stacking; data to verify across series
halogen effect isomeric comparison crystal packing thermal stability 2,4-dichlorobenzoate

Recommended Procurement and Application Scenarios for Nickel Bis(3,4-dichlorobenzoate)


Heterometallic Ni(II)–Ln(III) Cluster Synthesis for Molecular Magnetism Research

The Ni(II) 3,4-dichlorobenzoate building block, generated in situ or used as a pre-formed precursor, enables the construction of trinuclear (NdNi₂) and two distinct tetranuclear (Ln₂Ni₂) cluster topologies when reacted with lanthanide nitrates and 2,2′-bipyridine under solvothermal conditions [1]. The flexibility of the Ni(II) node to accommodate varying Ln(III) coordination numbers across the lanthanide series (Sm through Yb) makes this compound uniquely suited for systematic studies of 3d–4f magnetic exchange coupling, single-molecule magnet (SMM) behavior, and magnetocaloric effect optimization. Researchers should prioritize this compound over Co(II) analogs when trinuclear architectures are desired, as Co(II) 3,4-DCB systems predominantly yield tetranuclear clusters [1].

Controlled Thermal Precursor for NiO Thin Films and Nanomaterials

The well-characterized two-step thermal decomposition of Ni(II) 3,4-dichlorobenzoate — single-step dehydration followed by decomposition to NiO — provides a predictable route to nickel oxide materials [2]. Unlike Cu(II) 3,4-dichlorobenzoate, which decomposes to gaseous products without a solid oxide residue, and Co(II), which yields the mixed-valence Co₃O₄, the Ni(II) complex delivers phase-pure NiO as the sole solid product [2]. This decomposition specificity is valuable for sol-gel processing, chemical vapor deposition precursor design, and the fabrication of NiO-based electrochromic devices, gas sensors, and battery electrodes where oxide phase purity directly impacts functional performance.

Comparative Crystallographic Studies of First-Row Transition Metal Carboxylate Series

The isomorphous relationship between [Ni(3,4-DCB)₂·4H₂O] and [Co(3,4-DCB)₂·4H₂O] in space group P2₁/c, combined with the systematically shorter Ni–O bond lengths (2.039–2.111 Å vs. 2.050–2.148 Å for Co) [3], makes this compound pair ideal for investigating metal-center effects on hydrogen-bonding networks, thermal expansion anisotropy, and dehydration-induced phase transitions. Procurement of the Ni(II) complex alongside the Co(II) analog supports rigorous structure–property correlation studies where the metal identity is the sole variable.

Halogen-Substituent Effect Studies in Ni(II) Carboxylate Coordination Chemistry

The 3,4-dichloro substitution pattern on the benzoate ligand confers distinct electronic and steric properties compared to the 2,4-dichloro and 4-chloro isomers [4]. Researchers investigating the role of halogen position on coordination polymer topology, π–π stacking efficiency, and thermal stability should select the 3,4-dichloro isomer as the meta/para-disubstituted reference compound. Comparative studies with Ni(II) 2,4-dichlorobenzoate and Ni(II) 4-chlorobenzoate provide systematic insight into how incremental changes in chlorine substitution govern supramolecular assembly and materials properties.

Application
Selection Property
Validation Focus
Heterometallic Ni–Ln cluster synthesis
Trinuclear and tetranuclear topology access
Cluster nuclearity relative to Co(II) analog
NiO thin film and nanomaterial precursor
Two-step decomposition to phase-pure NiO
Oxide product identity and pathway predictability
Comparative crystallographic studies
Isomorphous Ni/Co pair with distinct M–O bonds
Metal-radius effect on H-bonding and phase transitions
Halogen-substituent effect studies
3,4-dichloro substitution as reference
Packing and thermal stability vs. 2,4- and 4-Cl isomers
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